molecular formula C19H15N3OS B3488689 N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3488689
M. Wt: 333.4 g/mol
InChI Key: ZMQOOUUUBNMXME-UHFFFAOYSA-N
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Description

N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzothiophene core linked to a pyrazole moiety via a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like a halide or alkyl chain .

Scientific Research Applications

N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(1-METHYL-1H-PYRAZOL-3-YL)PHENYL]-N’-PHENYLUREA: Similar structure but with a urea linkage instead of a carboxamide.

    1-(3-METHYL-1-PHENYL-5-PYRAZOLYL)PIPERAZINE: Contains a pyrazole moiety but with a different core structure.

    (Z)-5-((1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE)-3-(1-SUBSTITUTED PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHYLTHIAZOLIDINE-2,4-DIONES: Features a pyrazole moiety but with different substituents and core structure.

Uniqueness

N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of a benzothiophene core and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(pyrazol-1-ylmethyl)phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19(17-13-24-18-8-2-1-7-16(17)18)21-15-6-3-5-14(11-15)12-22-10-4-9-20-22/h1-11,13H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQOOUUUBNMXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE

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